molecular formula C15H8FN3O2S2 B2808734 N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-92-9

N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No. B2808734
CAS RN: 862976-92-9
M. Wt: 345.37
InChI Key: JJKHOQBSMMMHLO-UHFFFAOYSA-N
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Description

“N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” is a complex organic compound that contains several functional groups. It has a benzothiazole core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with a fluoro group, an amine group, and a dioxolobenzothiazole group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole rings suggests that the compound may be planar or nearly planar. The electronegative fluorine atom could induce a dipole moment in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group (-NH2) is a common site of reactivity in organic compounds, often participating in nucleophilic substitution or elimination reactions . The fluorine atom may also be reactive under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine and fluorine groups could affect its solubility in different solvents .

Scientific Research Applications

Biochemistry and Medicinal Chemistry

Benzothiazoles, which include the compound , have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are used in various applications due to their potent and significant biological activities and great pharmaceutical value .

Green Chemistry

The compound has been associated with green chemistry, particularly in the synthesis of benzothiazole compounds . The development of synthetic processes is one of the most significant problems facing researchers, and this compound has been involved in recent advances in this area .

Anti-Tubercular Compounds

Benzothiazole-based compounds, including this one, have been synthesized for use as anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Antibacterial Activity

Some derivatives of the compound have shown potent antibacterial activity . For example, one derivative exhibited potent antibacterial activity against Enterobacter aerogenes and Bacillus subtilis .

QSAR Modeling

The compound has been used in QSAR (Quantitative Structure-Activity Relationship) modeling . This methodology provides a foundation to establish a correlation between physicochemical properties and elicited biological activity using multivariable regression .

Anti-HIV Activity

Indole derivatives, which could potentially include this compound, have been associated with anti-HIV activity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzothiazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling “N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine” would require appropriate safety precautions. The specific hazards would depend on its reactivity and biological activity .

Future Directions

The study of benzothiazole derivatives is an active area of research, particularly in the field of medicinal chemistry . Future research could explore the synthesis of this compound, its reactivity, and potential applications.

properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8FN3O2S2/c16-7-2-1-3-11-13(7)18-15(22-11)19-14-17-8-4-9-10(21-6-20-9)5-12(8)23-14/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKHOQBSMMMHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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